pKa Elevation by 6-Methyl Group Reduces Acidity Relative to 2-Chloro-4-nitrophenol
2-Chloro-6-methyl-4-nitrophenol exhibits a predicted acid dissociation constant (pKa) of 5.81 ± 0.44, computed to 5.96 in a separate database [1][2]. In contrast, the measured pKa of 2-chloro-4-nitrophenol—the direct analog lacking the 6-methyl substituent—is 5.45, determined spectrophotometrically at 25 °C [3]. The ~0.4–0.5 unit increase is attributable to the electron-donating inductive effect of the ortho-methyl group, which stabilizes the neutral phenol form. A further comparator, 2,6-dichloro-4-nitrophenol (two electron-withdrawing chloro groups), displays a markedly lower measured pKa of 3.549, representing a >2-log-unit acidity enhancement [3]. The quantitative ranking—pKa 3.55 (2,6-dichloro) < 5.45 (2-chloro) < 5.81–5.96 (2-chloro-6-methyl)—demonstrates that the 6-methyl group produces a compound whose ionization midpoint is shifted closer to physiological pH, with the fraction ionized at pH 7.4 calculated to be ~97% for the target compound versus >99.9% for the dichloro analog.
| Evidence Dimension | Acid dissociation constant (pKa) in aqueous solution |
|---|---|
| Target Compound Data | pKa = 5.81 ± 0.44 (predicted); 5.96 (computed, chembase) |
| Comparator Or Baseline | 2-Chloro-4-nitrophenol: pKa = 5.45 (measured); 2,6-Dichloro-4-nitrophenol: pKa = 3.549 (measured) |
| Quantified Difference | ΔpKa ≈ +0.4 to +0.5 vs. 2-chloro-4-nitrophenol; ΔpKa ≈ +2.3 vs. 2,6-dichloro-4-nitrophenol |
| Conditions | Aqueous solution, 25 °C; spectrophotometric determination for measured values; computational prediction (ACD/Labs) for target compound |
Why This Matters
The intermediate pKa value influences extraction efficiency, chromatographic retention, and membrane partitioning in both synthetic workup and any biological assay context where passive diffusion of the neutral species is rate-limiting.
- [1] ChemicalBook, 6-Chloro-4-nitro-o-cresol Properties Sheet. pKa: 5.81 ± 0.44 (Predicted). View Source
- [2] ChemBase.cn, 2-Chloro-6-methyl-4-nitrophenol (ID 78918). Acid pKa: 5.9559703. View Source
- [3] Robinson, R. A. et al. Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. J. Res. Natl. Bur. Stand., Sect. A 1967, 71A (5), 385–389. Table 14, pK values: 2-Chloro-4-nitrophenol 5.45; 2,6-Dichloro-4-nitrophenol 3.549. View Source
